molecular formula C19H16F3N3OS B2900927 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide CAS No. 886898-79-9

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2900927
CAS No.: 886898-79-9
M. Wt: 391.41
InChI Key: PNSAYYCDLGHFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
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Biological Activity

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group and an imidazole-thioether linkage, which are critical for its biological properties. The molecular formula is C22H23N3O3SC_{22}H_{23}N_3O_3S, and it possesses a molecular weight of 409.5 g/mol. The unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) for various derivatives against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

These findings suggest that the compound may be effective against a range of microbial pathogens, potentially serving as a lead for new antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant potency:

Cell LineIC50 (µM)Reference Drug (5-FU) IC50 (µM)
HCT1164.539.99
MCF75.859.99

These results highlight the compound's efficacy, surpassing that of established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
  • Cell Cycle Interference : It may disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

  • A study synthesized various benzamide derivatives containing thioether linkages and assessed their antimicrobial and anticancer activities, revealing promising results for compounds similar to this compound .
  • Another investigation focused on structure–activity relationships (SAR), identifying key substituents that enhance biological activity against cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:
C23H25N3O4SC_{23}H_{25}N_{3}O_{4}S
with a molecular weight of approximately 439.5 g/mol. Its structure features an imidazole ring, a trifluoromethyl group, and a thioether linkage, which contribute to its unique properties and biological activities.

Anticancer Activity

Research has demonstrated that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The thioether moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Potential in Treating Infectious Diseases

Given its antimicrobial properties, this compound is being investigated for use in treating infectious diseases. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antibiotic agent.

Role in Cancer Therapy

The compound's ability to target cancer cells selectively positions it as a potential lead compound for developing novel anticancer therapies. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while enhancing its therapeutic index .

Case Studies and Research Findings

Several case studies have been documented that illustrate the compound's applications:

  • Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
  • Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for resistant infections .

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-4-7-14(11-15)17(26)23-9-10-27-18-24-12-16(25-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSAYYCDLGHFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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